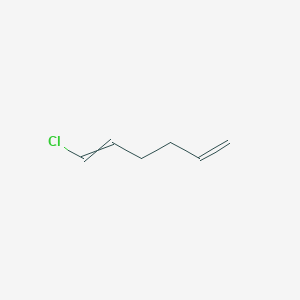

1-Chlorohexa-1,5-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69578-08-1 |

|---|---|

Molecular Formula |

C6H9Cl |

Molecular Weight |

116.59 g/mol |

IUPAC Name |

1-chlorohexa-1,5-diene |

InChI |

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2 |

InChI Key |

YCLYFYFZLPMGPX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC=CCl |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Halogenated Unsaturated Hydrocarbons

1-Chlorohexa-1,5-diene is a multifaceted organic compound that is systematically classified based on its constituent functional groups. Structurally, it is a six-carbon chain containing two carbon-carbon double bonds, which places it in the diene family of hydrocarbons. The presence of a chlorine atom bonded to one of the carbons of a double bond further categorizes it as a halogenated hydrocarbon, specifically a haloalkene or vinyl halide.

The nomenclature of this compound follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a hexadiene, indicated by the "hexa-" prefix for six carbons and the "-diene" suffix for two double bonds. The locants "1,5-" specify that the double bonds begin at the first and fifth carbon atoms of the chain. The prefix "1-chloro-" indicates that a chlorine atom is attached to the first carbon atom.

Due to the presence of a double bond at the C1-C2 position with a chlorine substituent, this compound can exist as geometric isomers, specifically (E) and (Z) isomers. The (1E)-1-chlorohexa-1,5-diene isomer has the higher priority groups on opposite sides of the double bond, while the (1Z)-1-chlorohexa-1,5-diene (or cis-1-Chloro-1,5-hexadiene) isomer has them on the same side. vulcanchem.comsigmaaldrich.com The specific isomer used can be crucial in stereoselective reactions where the geometry of the starting material dictates the stereochemistry of the product.

| Property | Value |

| Molecular Formula | C₆H₉Cl |

| Molecular Weight | 116.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | 69578-08-1 (for the unspecified isomer) |

Strategic Importance As a Synthetic Intermediate in Advanced Organic Synthesis

Transition Metal-Catalyzed Approaches

Transition metal catalysis stands as a cornerstone in the synthesis of 1,5-dienes, providing efficient and selective pathways for carbon-carbon bond formation. researchgate.netrsc.org Catalysts based on palladium, copper, and nickel are particularly prominent, each offering unique advantages in terms of reactivity, substrate scope, and stereocontrol. rsc.org

Cross-Coupling Strategies for 1,5-Diene Formation

Cross-coupling reactions are a powerful and versatile method for the formation of C-C bonds, and they have been extensively applied to the synthesis of 1,5-dienes. rsc.org These reactions typically involve the coupling of two different partners, an electrophile and a nucleophile, in the presence of a transition metal catalyst.

Palladium catalysts are widely recognized for their exceptional efficiency in mediating a broad range of cross-coupling reactions. libretexts.org In the context of 1,5-diene synthesis, palladium-catalyzed allyl-allyl coupling has emerged as a key strategy. nih.gov These reactions typically proceed via the formation of a π-allylpalladium intermediate, which then undergoes reaction with an allylic nucleophile. The regioselectivity of these couplings, leading to either linear or branched 1,5-dienes, can often be controlled by the choice of ligands. nih.gov For instance, the use of monodentate phosphine (B1218219) ligands like PPh₃ in the palladium-catalyzed coupling of cinnamyl t-butyl carbonate and allyl B(pin) favors the formation of the linear 1,5-diene. nih.gov

Recent advancements have also demonstrated the palladium-catalyzed oxidative cross-coupling of two different allenes to generate functionalized thieme-connect.comdendralenes, which are a class of branched, conjugated 1,5-dienes. nih.gov This method involves the selective C-H activation of an allene (B1206475) with an assisting allyl group, leading to a vinylpalladium intermediate that reacts with a second allene to form the C(sp²)–C(sp²) bond. nih.gov

| Reaction | Catalyst | Ligand | Reactants | Product Type | Selectivity |

| Allyl-allyl coupling | Pd(0) | PPh₃ | Cinnamyl t-butyl carbonate, Allyl B(pin) | Linear 1,5-diene | High for linear |

| Oxidative allene-allene coupling | Pd(OAc)₂ | Not specified | Enallene, Allene | thieme-connect.comdendralene (branched 1,5-diene) | High |

This table summarizes representative palladium-catalyzed reactions for 1,5-diene synthesis, highlighting the influence of ligands on product selectivity.

Copper-catalyzed methods have become increasingly attractive for the synthesis of 1,5-dienes due to the lower cost and toxicity of copper compared to precious metals like palladium. thieme-connect.comthieme-connect.com Enantioselective copper-catalyzed allyl-allyl coupling reactions have been developed, allowing for the synthesis of chiral 1,5-dienes with high stereocontrol. thieme-connect.comthieme-connect.com For example, the coupling of allylboronates with allylic phosphates using a chiral N-heterocyclic carbene (NHC) ligand-copper complex yields enantioenriched chiral 1,5-dienes. thieme-connect.com Another notable example is the highly asymmetric copper-catalyzed allyl-allyl coupling of Grignard reagents and allyl bromides, which employs a chiral phosphoramidite (B1245037) ligand. thieme-connect.com

Furthermore, copper-catalyzed reductive Ireland-Claisen rearrangements of allylic 2,3-allenoates using pinacolborane as a reducing agent provide an efficient route to various 1,5-dienes. organic-chemistry.org This method operates under mild conditions and avoids the side-product isomerization often seen in traditional base-mediated rearrangements. organic-chemistry.org

| Reaction | Catalyst System | Reactants | Product Type | Key Features |

| Enantioselective allyl-allyl coupling | Cu(I) complex with chiral NHC ligand | Allylboronates, (Z)-Allylic phosphates | Chiral branched 1,5-dienes | High enantioselectivity |

| Asymmetric allyl-allyl coupling | Cu(OTf)₂ with chiral phosphoramidite ligand | Allyl magnesium bromide, Allyl bromides | Chiral 1,5-dienes | High enantioselectivity |

| Reductive Ireland-Claisen Rearrangement | Cu(I) with P(OEt)₃ | Allylic 2,3-allenoates, Pinacolborane | Functionalized 1,5-dienes | Mild conditions, high yields |

This table showcases various copper-catalyzed methodologies for the synthesis of functionalized and chiral 1,5-dienes.

Nickel catalysis offers a powerful platform for reductive cross-coupling reactions, enabling the formation of C-C bonds between two electrophiles. chinesechemsoc.org This approach is particularly valuable for the synthesis of complex molecules. Nickel-catalyzed reductive cross-coupling of 1,5-diene-3-ols with alkynes has been shown to produce highly substituted and stereodefined skipped trienes, which contain a 1,5-diene moiety. nih.gov A key aspect of this transformation is the control of site-selectivity, favoring C-C bond formation at the allylic alcohol terminus of the 1,5-diene. nih.gov

Additionally, nickel-catalyzed enantioselective reductive homoallylic coupling has been developed for the synthesis of chiral 1,5-dienes that feature a quaternary stereocenter. researchgate.net This method displays a notable preference for the formation of branched regioisomers with high enantioselectivity. researchgate.net

| Reaction | Catalyst System | Reactants | Product Type | Key Features |

| Reductive cross-coupling | Ni(cod)₂ / Ligand | 1,5-diene-3-ols, Alkynes | Skipped trienes (containing 1,5-diene) | High site- and stereoselectivity |

| Enantioselective reductive homoallylic coupling | Ni(II) / Chiral ligand | Allylic electrophiles | Chiral branched 1,5-dienes with quaternary centers | High regio- and enantioselectivity |

This table highlights nickel-catalyzed reductive cross-coupling strategies for the synthesis of complex 1,5-diene structures.

Metal-Free and Organocatalyzed Transformations for 1,5-Diene Synthesis

While transition metal catalysis dominates the synthesis of 1,5-dienes, there is a growing interest in the development of metal-free and organocatalyzed alternatives. These methods avoid the use of potentially toxic and expensive metals.

One such approach is the tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts and a source of sulfur dioxide, which proceeds without a metal or base to produce sulfonylated pyrrolin-2-ones. nih.govresearchgate.net While this reaction modifies the diene, it showcases a metal-free transformation involving a 1,5-diene starting material.

Radical-Mediated Synthesis Pathways

The synthesis of haloalkenes can often be achieved through radical-mediated reactions, which involve highly reactive radical intermediates. For a compound like this compound, a plausible radical pathway involves the direct chlorination of a suitable precursor, such as 1,5-hexadiene (B165246).

One potential method is the direct chlorination of 1,5-hexadiene using chlorine gas (Cl₂) initiated by ultraviolet (UV) light. smolecule.com This process, known as radical substitution or addition, typically proceeds via a chain reaction mechanism. The UV light initiates the homolytic cleavage of the chlorine molecule into two chlorine radicals (Cl•). A chlorine radical can then abstract a hydrogen atom from an allylic position of 1,5-hexadiene or add to one of the double bonds. The abstraction of an allylic hydrogen is often a favored pathway due to the resonance stabilization of the resulting allylic radical.

The general steps are:

Initiation: Cl₂ → 2 Cl• (under UV light)

Propagation:

A chlorine radical abstracts an allylic hydrogen from 1,5-hexadiene to form an allylic radical and HCl.

The allylic radical reacts with another molecule of Cl₂ to form the chlorinated diene product and a new chlorine radical, which continues the chain.

It is important to note that radical addition across the double bonds can also occur, potentially leading to a mixture of products, including dichlorinated alkanes. thieme-connect.de Distinguishing between ionic and radical mechanisms can be complex; however, radical pathways are expected to be significant, especially under conditions that promote radical formation, like UV irradiation. thieme-connect.de For instance, radical reactions involving cyclopropane (B1198618) units often lead to ring-opening, a characteristic that helps differentiate the reaction pathway. thieme-connect.de While specific studies on the radical-mediated synthesis of this compound are not extensively detailed in the literature, the principles of radical chlorination of alkenes provide a foundational approach. thieme-connect.de

Stereoselective Synthesis of 1,5-Diene Systems

Achieving stereocontrol in the synthesis of 1,5-dienes is a significant challenge due to the conformational flexibility of the skipped diene system. rsc.org However, various methodologies have been developed to afford specific stereoisomers (E/Z) with high selectivity. These methods are broadly applicable to the synthesis of complex 1,5-dienes, including halogenated derivatives.

Transition Metal-Catalyzed Cross-Coupling Transition metal catalysis is one of the most prevalent methods for synthesizing 1,5-dienes. google.com Allyl-allyl cross-coupling reactions, in particular, offer a direct route. These reactions typically couple an allylic electrophile with an allylmetal reagent. rsc.org

Barium-Mediated Coupling: A highly selective method involves the homocoupling of allylic halides using an allylic barium reagent. This reaction proceeds with excellent regio- and stereocontrol, completely retaining the double-bond geometry of the starting allylic chloride to form α,α'-coupled 1,5-dienes. oup.com This specificity makes it a powerful tool for synthesizing stereochemically defined 1,5-dienes. oup.com

Nickel-Catalyzed Reactions: Nickel catalysts are effective for the hydroallylation of 1,3-dienes with allylboron esters to create substituted 1,5-diene products. google.com This method is advantageous for its high atom economy as it does not require a leaving group on the substrate. google.com Another nickel-catalyzed approach is the hydroallylation of alkynes with allylic alcohols, which produces tetrasubstituted 1,5-dienes with high stereoselectivity. rsc.org

Methods Involving Rearrangements or Extrusions Some stereoselective syntheses rely on the controlled decomposition or rearrangement of cyclic precursors.

Sulfone Extrusion: A stereocontrolled synthesis of E,Z-1,5-dienes can be achieved from the 3,3-dioxide of 3-thiabicyclo[3.2.0]heptane-6,7-dicarboxylic anhydride. rsc.org Functionalization of this precursor followed by the thermal extrusion of sulfur dioxide (SO₂) yields the desired 1,5-diene with defined stereochemistry. rsc.org

Nitrone-Based Synthesis: A highly stereoselective route to (E,E)-1,5-dienes utilizes nitrone cycloaddition chemistry. The resulting isoxazolidine (B1194047) intermediates are converted to diazenes, which then undergo deazetization to afford the 1,5-dienes with a high degree of stereochemical control. najah.edu

On-Surface Synthesis A novel approach for achieving stereoselectivity is on-surface synthesis. The dehalogenative homocoupling of terminal alkenyl bromides on a Cu(110) surface has been shown to produce cis-dienes. tongji.edu.cn This contrasts with the dehydrogenative homocoupling of alkenes on the same surface, which yields trans-dienes, demonstrating the potential of surface chemistry to control stereochemical outcomes. tongji.edu.cn

The table below summarizes some of the stereoselective methods for synthesizing 1,5-diene systems.

| Method | Catalyst/Reagent | Key Feature | Stereochemistry | Reference(s) |

| Allylic Halide Homocoupling | Barium Reagent | Retention of starting material geometry | Stereospecific | oup.com |

| Hydroallylation of 1,3-Dienes | Nickel Catalyst / Allyl Boron Ester | High atom economy | Regioselective | google.com |

| Sulfone Extrusion | Thermal (SO₂ extrusion) | From bicyclic precursor | E,Z-1,5-dienes | rsc.org |

| Nitrone Cycloaddition | Nitrone chemistry | Deazetization of intermediates | E,E-1,5-dienes | najah.edu |

| On-Surface Homocoupling | Cu(110) surface | Dehalogenative coupling | cis-dienes | tongji.edu.cn |

These diverse methodologies highlight the ongoing development in the stereocontrolled synthesis of 1,5-dienes, providing pathways to complex molecules with precise structural arrangements.

Reactivity and Mechanistic Insights of 1 Chlorohexa 1,5 Diene

Electrophilic Addition Reactions to the Alkene Moieties

Electrophilic addition to 1-chlorohexa-1,5-diene, a non-conjugated diene, proceeds in a manner analogous to that of simple alkenes. The reaction is initiated by the attack of an electrophile on one of the carbon-carbon double bonds. When one equivalent of an electrophile like hydrogen bromide (HBr) is introduced, the reaction typically involves the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the final product.

The process begins with the protonation of one of the double bonds to form the most stable possible carbocation. In the case of a conjugated diene, this would lead to a resonance-stabilized allylic carbocation. libretexts.org However, with a non-conjugated diene like this compound, the two double bonds react more independently. The electrophile will preferentially add to the double bond that results in the formation of the more stable carbocation.

Following the formation of the carbocation, a nucleophile (in this case, the bromide ion) attacks the positively charged carbon, leading to the final addition product. The reaction with conjugated dienes can result in both 1,2- and 1,4-addition products due to the delocalized nature of the allylic carbocation. libretexts.org

Regioselectivity in the electrophilic addition to alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com For this compound, the addition of an electrophile like H+ would lead to the formation of a secondary carbocation, which is more stable than a primary carbocation. youtube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving the formation of a carbocation intermediate, the nucleophile can typically attack from either face of the planar carbocation, which can lead to a mixture of stereoisomers. chemistrysteps.com If a new chiral center is formed, a racemic mixture of enantiomers can be expected. masterorganicchemistry.comyoutube.com The specific stereochemical outcome depends on the reaction mechanism and the structure of the starting material.

The concept of kinetic versus thermodynamic control is particularly relevant in the context of electrophilic additions to conjugated dienes, where different products can be formed depending on the reaction conditions. libretexts.orgyoutube.comchemistrysteps.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. This means the major product is the one that is formed the fastest, i.e., the one with the lower activation energy. libretexts.orglibretexts.org In the addition of HBr to 1,3-butadiene, the 1,2-addition product is the kinetic product because it forms more rapidly. libretexts.orgopenstax.org

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. Under these conditions, the reaction is reversible, and an equilibrium is established. The major product is the most stable one, regardless of how quickly it is formed. youtube.comopenstax.org For 1,3-butadiene, the 1,4-addition product is the more stable thermodynamic product. libretexts.orgopenstax.org

| Control Type | Favored Conditions | Major Product Characteristic |

| Kinetic | Low Temperature | Forms Faster (Lower Activation Energy) |

| Thermodynamic | High Temperature | More Stable (Lower Overall Energy) |

Nucleophilic Reactivity at the Vinylic Chloride Position

Nucleophilic substitution at a vinylic chloride, such as the one present in this compound, is generally difficult. The carbon-chlorine bond in a vinylic halide is stronger than in an alkyl halide due to the sp2 hybridization of the carbon atom and potential resonance effects. However, under certain conditions, such as with strong bases or the use of metal catalysts, nucleophilic vinylic substitution can occur. researchgate.net The reactivity can be influenced by factors such as the nature of the nucleophile and the presence of activating groups on the vinyl system. Research has shown that the presence of a magnesium atom on the electrophilic carbon can facilitate nucleophilic substitution. researchgate.net

Cycloaddition Reactions Involving this compound

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com For this compound to act as a dienophile, one of its double bonds would react with a conjugated diene. The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated with the double bond. masterorganicchemistry.comkhanacademy.orgyoutube.com The chlorine atom in this compound is an electron-withdrawing group, which could potentially increase the reactivity of the adjacent double bond as a dienophile.

The regioselectivity of the Diels-Alder reaction is determined by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com Generally, the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile. chemistrysteps.com The presence of an electron-withdrawing group on the dienophile influences the electron distribution and directs the orientation of the cycloaddition.

Participation in 1,3-Dipolar Cycloaddition Reactions (as a dipolarophile)

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, which results in the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org The dipolarophile is typically an electron-deficient or electron-rich alkene or alkyne that reacts with the 1,3-dipole. wikipedia.org In its capacity as a potential dipolarophile, this compound possesses two double bonds that could theoretically react with 1,3-dipoles such as azides, nitrile oxides, or nitrones. However, a detailed review of scientific literature did not yield specific examples or research findings detailing the participation of this compound as a dipolarophile in 1,3-dipolar cycloaddition reactions.

Intramolecular Cycloaddition Pathways

Intramolecular cycloadditions are reactions in which the reacting components are contained within the same molecule, leading to the formation of cyclic, often complex polycyclic, structures. For this compound to undergo such a reaction, it would first need to be functionalized with a suitable reacting partner, such as a dipole for an intramolecular 1,3-dipolar cycloaddition or another diene/dienophile system for a Diels-Alder reaction. Despite the theoretical potential for such transformations on derivatized forms of the molecule, a search of the available scientific literature did not provide specific examples of this compound itself undergoing intramolecular cycloaddition pathways.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical fragments with the aid of a metal catalyst. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds. libretexts.orgwhiterose.ac.uk These reactions, including the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, typically involve the reaction of an organic electrophile (such as a vinylic chloride like this compound) with an organometallic nucleophile. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. whiterose.ac.uk

Despite the broad utility of these methods for vinylic halides, a review of the literature did not identify specific studies or documented examples of this compound being used as a substrate in palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Typical Electrophile (R¹-X) | Typical Nucleophile (R²-M) | General Product (R¹-R²) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | Aryl-Aryl, Aryl-Vinyl |

| Heck | Aryl/Vinyl Halide | Alkene | Substituted Alkene |

| Stille | Aryl/Vinyl Halide | Organotin Compound | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Aryl/Vinyl-Substituted Alkyne |

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions provide an alternative and often complementary approach to palladium-based systems, particularly for the formation of carbon-heteroatom bonds and for coupling with specific classes of organometallic reagents. nsf.gov These reactions can proceed through various mechanisms depending on the specific transformation. For instance, the coupling of 1-haloalkynes with organozinc reagents can be effectively catalyzed by copper(I) salts. nsf.gov However, searches of chemical databases and scientific literature did not yield specific examples detailing the use of this compound as a substrate in copper-catalyzed cross-coupling reactions. researchgate.net

Nickel-Catalyzed Reductive Cross-Couplings

Nickel-catalyzed reductive cross-couplings have emerged as a powerful method for forming carbon-carbon bonds, particularly by coupling two different organic electrophiles in the presence of a stoichiometric reductant (e.g., manganese or zinc metal). researchgate.netnih.gov This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles. nih.gov These reactions are especially valuable for creating C(sp²)-C(sp³) bonds. nih.gov The general mechanism involves the sequential reaction of the two electrophiles with the nickel catalyst, which cycles between different oxidation states. Despite the growing importance of this methodology, no specific research was found that documents the use of this compound in nickel-catalyzed reductive cross-coupling reactions. rsc.org

| Component 1 (Electrophile) | Component 2 (Electrophile) | Catalyst System | Stoichiometric Reductant | General Product |

|---|---|---|---|---|

| Aryl Halide | Alkyl Halide | Nickel Complex + Ligand | Mn or Zn | Alkyl-Aryl Compound |

| Vinyl Halide | Aryl Halide | Nickel Complex + Ligand | Mn or Zn | Vinyl-Aryl Compound |

| Alkyl Halide | Alkyl Halide | Nickel Complex + Ligand | Mn or Zn | Alkyl-Alkyl Compound |

Other Metal-Catalyzed Cross-Couplings

Beyond palladium, copper, and nickel, other transition metals such as iron and rhodium are also utilized to catalyze cross-coupling reactions. Iron catalysts are attractive due to their low cost and low toxicity, and have been successfully employed in cross-dehydrogenative couplings and in reactions involving Grignard reagents. beilstein-journals.orgmdpi.comrsc.org

While no cross-coupling reactions involving this compound as a substrate have been documented, a related rhodium complex is of significant note. Chloro(1,5-hexadiene)rhodium(I) dimer is a commercially available and widely used organometallic compound. alfachemic.comnih.gov In this air-stable, dimeric complex, the parent, unchlorinated 1,5-hexadiene (B165246) acts as a bidentate ligand, coordinating to each rhodium(I) center. This complex is not a product of a reaction with this compound, but rather a crucial precursor for generating active rhodium catalysts for various transformations, including hydrogenation and hydrosilylation. alfachemic.com Its utility underscores the strong coordinating ability of the 1,5-diene scaffold with transition metals like rhodium.

Oxidation Reactions of this compound

The presence of two double bonds in this compound opens up various avenues for oxidation reactions. The electronic environment of each alkene is distinct due to the presence of the chlorine atom on the C1 position, which influences the chemoselectivity of oxidative processes.

Chemoselective Oxidation of Alkene Units

The oxidation of this compound can be directed towards one of the two alkene units, C1=C2 or C5=C6. The C1=C2 double bond is electronically modified by the attached chlorine atom, which exerts an electron-withdrawing inductive effect, making this double bond less nucleophilic. In contrast, the C5=C6 double bond is a typical terminal alkene. This difference in electronic density allows for chemoselective oxidation.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. ucla.edumasterorganicchemistry.com The rate of epoxidation is generally higher for more electron-rich alkenes. mdma.ch Consequently, in the case of this compound, the C5=C6 double bond is expected to be more reactive towards epoxidation than the electron-deficient C1=C2 double bond. This selectivity allows for the preferential formation of 5,6-epoxy-1-chloro-1-hexene.

The general reaction scheme for the chemoselective epoxidation of a related compound, 1,5-hexadiene, with m-CPBA has been documented to yield the monoepoxide, with the potential for the formation of a bis-epoxide if an excess of the oxidizing agent is used. nih.gov For this compound, a similar approach would likely be employed, with control over stoichiometry being crucial to favor mono-epoxidation at the more reactive C5=C6 position.

| Oxidizing Agent | Target Alkene Unit | Expected Major Product | Reaction Principle |

|---|---|---|---|

| m-CPBA (1 equivalent) | C5=C6 | 5,6-epoxy-1-chloro-1-hexene | Higher nucleophilicity of the unsubstituted double bond. mdma.ch |

| m-CPBA (>2 equivalents) | Both C1=C2 and C5=C6 | 1,2:5,6-diepoxy-1-chlorohexane | Forced oxidation of the less reactive double bond. |

Metal-Mediated Oxidative Cyclizations to Form Heterocycles (e.g., Tetrahydrofurans)

The oxidative cyclization of 1,5-dienes is a powerful synthetic method for the construction of substituted tetrahydrofuran (B95107) rings, which are prevalent motifs in many natural products. nih.gov This transformation can be mediated by various transition metal complexes, such as those of osmium and ruthenium. researchgate.net

For instance, osmium tetroxide (OsO₄) can catalyze the oxidative cyclization of 1,5-dienes to yield cis-2,5-bis(hydroxymethyl)tetrahydrofurans. researchgate.net The reaction proceeds through the sequential syn-addition of the metal to both double bonds. Similarly, ruthenium-mediated oxidative cyclization of 1,5-dienes can produce 2,5-dihydroxyalkyl-substituted tetrahydrofurans. researchgate.net The regioselectivity of the initial attack by the ruthenium species is directed towards the more electron-rich double bond. univ-amu.fr

In the context of this compound, the C5=C6 double bond would be the preferred site for initial oxidation by these metal-oxo species due to its higher electron density compared to the chlorinated C1=C2 double bond. The subsequent intramolecular cyclization would lead to the formation of a substituted tetrahydrofuran. The chlorine atom would remain as a substituent on the side chain of the resulting heterocyclic product.

| Metal Catalyst | Co-oxidant | Expected Product Type | Key Mechanistic Feature |

|---|---|---|---|

| OsO₄ | NaIO₄ | cis-disubstituted tetrahydrofuran | Stereospecific syn-addition to both double bonds. researchgate.net |

| RuCl₃ | NaIO₄ | cis-disubstituted tetrahydrofuran | Preferential attack on the more electron-rich alkene. univ-amu.fr |

Radical Reactions of this compound

Radical Additions and Cyclizations

Radical reactions of this compound can be initiated by the addition of a radical species to one of the double bonds. The regioselectivity of the initial radical addition would be influenced by both steric and electronic factors. For instance, the addition of a chlorine radical to an allene (B1206475) system has been shown to favor the formation of the more stable allylic radical intermediate. nih.gov

Following the initial radical addition, intramolecular cyclization can occur. Radical cyclizations of 1,6-dienes are known to proceed via a 5-exo-trig pathway to form five-membered rings. mdpi.com In the case of this compound, if a radical is generated at the C6 position (following addition to the C5=C6 double bond), a 5-exo-trig cyclization would lead to a substituted cyclopentylmethyl radical. The presence of the chloro-substituent at the C1 position would influence the subsequent fate of the cyclized radical.

Alternatively, if a radical is generated at the C2 position, a 5-exo-dig cyclization onto the C6 position could occur, also leading to a five-membered ring. The specific pathway would depend on the nature of the initiating radical and the reaction conditions.

Polymerization Reactions of this compound

The polymerization of 1,5-hexadiene using Ziegler-Natta catalysts is known to produce poly(methylene-1,3-cyclopentane) through a cyclopolymerization mechanism. chemrxiv.org This process involves an intramolecular cyclization step following the initial insertion of the monomer into the growing polymer chain.

Given the structural similarity, this compound could potentially undergo a similar cyclopolymerization. However, the presence of the chlorine atom could also open up other polymerization pathways, such as cationic polymerization. The initiation of cationic polymerization often involves the formation of a carbocation, which can be facilitated by the presence of a halogen. utexas.edu For instance, Lewis acids could potentially initiate the polymerization of this compound by abstracting the chloride ion or by activating the double bond.

Free radical polymerization is another possibility. youtube.com The process would involve initiation, propagation, and termination steps. The structure of the resulting polymer would depend on whether the propagation occurs solely through the vinyl groups or if intramolecular cyclization also takes place.

Theoretical and Computational Investigations of 1 Chlorohexa 1,5 Diene Reactivity and Structure

Quantum Mechanical Calculations (DFT and ab initio methods)

A thorough search of scientific databases reveals a lack of specific studies employing Density Functional Theory (DFT) or ab initio methods to investigate 1-chlorohexa-1,5-diene. Such calculations are fundamental to understanding the energetic and structural properties of a molecule.

Characterization of Electronic Structure

There is no available research detailing the electronic structure of this compound through quantum mechanical calculations. Characterizing the electronic structure would involve mapping the electron density distribution, determining molecular orbital energies, and identifying the nature of chemical bonds within the molecule. This information is crucial for predicting its reactivity.

Transition State Analysis and Reaction Pathways

Specific transition state analyses for reactions involving this compound, such as pericyclic reactions, have not been documented in the literature. Computational studies in this area would involve locating and characterizing the transition state structures for potential reactions, thereby elucidating the reaction mechanisms and calculating activation energies.

Frontier Molecular Orbital (FMO) Theory Applications

While FMO theory is a cornerstone for predicting the feasibility and outcomes of pericyclic reactions, its direct application to this compound has not been specifically reported.

HOMO-LUMO Interactions and Reactivity Predictions

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, which is essential for predicting its behavior in cycloaddition and other reactions, is not available. Such an analysis would provide insights into its electrophilic and nucleophilic character and the stereochemical and regiochemical outcomes of its reactions.

Distortion/Interaction Model in Pericyclic Reactions

The Distortion/Interaction model, a sophisticated tool for analyzing the activation barriers in pericyclic reactions, has not been applied to this compound in any published research. This model dissects the energy of the transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments.

Computational Strategies for Selectivity Prediction (Regio-, Stereo-)

There are no specific computational studies focused on predicting the regioselectivity and stereoselectivity of reactions involving this compound. Such predictive studies would be invaluable for synthetic chemists looking to utilize this compound in a controlled and selective manner.

Applications of 1 Chlorohexa 1,5 Diene in the Synthesis of Complex Molecular Architectures

Building Block for Natural Product Total Synthesis

While direct and extensive examples of the application of 1-chlorohexa-1,5-diene in the total synthesis of natural products are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 1,5-diene framework is a common feature in many natural products, and the vinyl chloride handle allows for a variety of subsequent chemical manipulations.

The synthetic utility of this compound in this context would lie in its ability to participate in key bond-forming reactions to construct the carbon skeleton of a target natural product. For instance, the terminal alkene can be functionalized through various methods, while the vinyl chloride can be employed in cross-coupling reactions to introduce additional complexity. The diene system itself can also undergo cycloaddition reactions to form cyclic substructures commonly found in natural products.

Precursor for Stereodefined Polyenes and Skipped Dienes

The synthesis of stereodefined polyenes and skipped dienes (1,4-dienes) is a significant challenge in organic synthesis, and this compound can serve as a valuable precursor in this regard. nih.govrsc.org The existing double bonds within the molecule provide a template for the stereocontrolled introduction of additional unsaturation.

Methodologies for the synthesis of skipped dienes often involve metal-catalyzed cross-coupling reactions. rsc.org The vinyl chloride moiety of this compound is particularly amenable to such transformations, including Suzuki, Stille, and Negishi couplings. By carefully selecting the coupling partner and reaction conditions, it is possible to introduce a second diene unit, thereby constructing a skipped diene system with a defined stereochemistry.

Furthermore, the terminal alkene can be modified through reactions such as hydroboration-oxidation followed by elimination to introduce another double bond, potentially leading to the formation of a conjugated or skipped polyene system. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and catalysts.

Construction of Carbocyclic and Heterocyclic Ring Systems

The diene functionality of this compound makes it a suitable substrate for various cyclization reactions to form both carbocyclic and heterocyclic rings.

Carbocyclic Ring Systems:

One of the most powerful methods for the construction of six-membered carbocycles is the Diels-Alder reaction. While this compound itself is not a conjugated diene, it can be isomerized under certain conditions to form a conjugated system, which can then participate in [4+2] cycloadditions with a variety of dienophiles. The stereochemistry of the resulting cyclohexene (B86901) derivative can often be predicted based on the principles of the Diels-Alder reaction.

Alternatively, intramolecular cyclization reactions can be employed. For example, under radical conditions, the terminal double bond can add to the vinyl chloride moiety, leading to the formation of a five- or six-membered ring. Similarly, cationic cyclization, initiated by a Lewis acid, could also lead to the formation of carbocyclic structures.

Heterocyclic Ring Systems:

The presence of the chloro substituent opens up possibilities for the synthesis of heterocyclic compounds. For instance, nucleophilic substitution of the chloride by a heteroatom nucleophile, such as an amine or an alcohol, followed by an intramolecular cyclization onto one of the double bonds, could lead to the formation of nitrogen- or oxygen-containing heterocycles.

Additionally, tandem reactions involving the diene system and the chloro group can be envisioned. For example, a transition metal-catalyzed process could initiate a cyclization cascade that incorporates a heteroatom from another reactant, leading to the formation of complex heterocyclic architectures.

Strategic Utility in Cascade and Tandem Reactions

Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecules by forming multiple bonds in a single operation. The structure of this compound is well-suited for such reaction sequences.

A plausible cascade reaction could be initiated by the reaction of a nucleophile at the vinyl chloride position, followed by an intramolecular ene reaction involving the newly introduced functionality and the terminal double bond. This would result in the formation of a cyclic structure with the concomitant creation of a new stereocenter.

Another possibility involves a radical-initiated cascade. The addition of a radical to the terminal double bond could generate a new radical species that could then cyclize onto the vinyl chloride, potentially leading to the formation of a bicyclic system after a subsequent radical termination step. mdpi.comnih.gov

Transition metal catalysis can also be employed to trigger tandem reactions. For example, a palladium catalyst could insert into the carbon-chlorine bond, and the resulting organopalladium species could then undergo a series of intramolecular insertions into the double bonds, leading to the formation of complex polycyclic systems.

Advanced Analytical Characterization of 1 Chlorohexa 1,5 Diene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural determination of 1-chlorohexa-1,5-diene. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and stereochemistry of the molecule can be established.

The 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The presence of the chlorine atom and the double bonds significantly influences the chemical shifts, leading to a predictable pattern that can be used for identification. The analysis must consider both the (1E)- and (1Z)-isomers, which will exhibit distinct spectral features, particularly for the protons and carbons associated with the C1=C2 double bond.

The expected ¹H NMR spectrum for this compound would show signals in three main regions: the vinylic region (δ 5.0-6.5 ppm), the allylic region (δ ~2.2 ppm), and the homoallylic region (δ ~2.3 ppm). The key distinguishing feature between the E- and Z-isomers is the coupling constant between the vinylic protons at C1 and C2. For the (1E)-isomer, a larger coupling constant (J ≈ 13-15 Hz) is expected, characteristic of a trans relationship. For the (1Z)-isomer, a smaller coupling constant (J ≈ 7-10 Hz) is anticipated for the cis protons.

Similarly, the ¹³C NMR spectrum will show six distinct signals. The carbons of the double bonds will resonate in the downfield region (δ 100-150 ppm), with the carbon atom bonded to the chlorine (C1) being significantly affected.

Interactive Table 1: Predicted ¹H NMR Data for (1E)- and (1Z)-1-chlorohexa-1,5-diene

| Atom Position | Predicted Chemical Shift (δ ppm) for (1E)-isomer | Predicted Multiplicity & Coupling Constant (J in Hz) for (1E)-isomer | Predicted Chemical Shift (δ ppm) for (1Z)-isomer | Predicted Multiplicity & Coupling Constant (J in Hz) for (1Z)-isomer |

| H1 | ~6.10 | d, J ≈ 13.5 | ~6.05 | d, J ≈ 7.5 |

| H2 | ~5.85 | dt, J ≈ 13.5, 7.0 | ~5.70 | dt, J ≈ 7.5, 7.0 |

| H3 (2H) | ~2.20 | q, J ≈ 7.0 | ~2.25 | q, J ≈ 7.0 |

| H4 (2H) | ~2.30 | q, J ≈ 7.0 | ~2.30 | q, J ≈ 7.0 |

| H5 | ~5.80 | ddt, J ≈ 17.0, 10.2, 6.8 | ~5.80 | ddt, J ≈ 17.0, 10.2, 6.8 |

| H6a | ~5.05 | ddt, J ≈ 17.0, 1.5, 1.5 | ~5.05 | ddt, J ≈ 17.0, 1.5, 1.5 |

| H6b | ~5.00 | ddt, J ≈ 10.2, 1.5, 1.5 | ~5.00 | ddt, J ≈ 10.2, 1.5, 1.5 |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ ppm) |

| C1 | ~125.0 |

| C2 | ~130.0 |

| C3 | ~33.0 |

| C4 | ~32.0 |

| C5 | ~137.0 |

| C6 | ~115.0 |

To confirm the assignments made from 1D NMR and to elucidate the complete bonding framework, especially for complex reaction products, a suite of 2D NMR experiments is employed. auremn.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation pathway from H1 to H2 to the H3 protons. A separate spin system would be observed from the H4 protons to H5 and the H6 protons, confirming the two isolated olefinic systems separated by a propylene (B89431) bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of each carbon atom that bears protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound and its derivatives. chemguide.co.uk Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺·) which can then break apart into smaller, charged fragments. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

For this compound (C₆H₉Cl), the molecular ion region is particularly informative due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in two distinct molecular ion peaks: M⁺· at m/z 116 (for C₆H₉³⁵Cl) and an M+2 peak at m/z 118 (for C₆H₉³⁷Cl), with a characteristic intensity ratio of approximately 3:1. wpmucdn.com

The fragmentation of the molecular ion is governed by the formation of stable carbocations and radicals. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical: This leads to a fragment ion [C₆H₉]⁺ at m/z 81.

Allylic Cleavage: The bond between C3 and C4 is susceptible to cleavage, as it results in a stable allyl cation. This can lead to the formation of a [C₃H₅]⁺ fragment at m/z 41, which is often a very intense peak (the base peak) for terminal alkenes.

Loss of propene: A rearrangement followed by fragmentation could lead to the loss of a neutral propene molecule (C₃H₆), resulting in a [C₃H₃Cl]⁺· fragment at m/z 74/76.

Interactive Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Notes |

| 116 | 118 | [C₆H₉Cl]⁺· | Molecular Ion (M⁺·). M+2 peak is ~32% of M⁺·. |

| 81 | - | [C₆H₉]⁺ | Loss of ·Cl from the molecular ion. |

| 74 | 76 | [C₃H₃Cl]⁺· | Possible loss of neutral C₃H₆. |

| 41 | - | [C₃H₅]⁺ | Allyl cation from C3-C4 cleavage. Likely base peak. |

| 39 | - | [C₃H₃]⁺ | Loss of H₂ from the allyl cation. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound samples and for separating its geometric (E/Z) isomers. patsnap.com

Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for GC analysis. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis. The separation of the (1E)- and (1Z)-isomers can be achieved using a capillary column with a polar stationary phase. researchgate.net The (1Z)-isomer, having a slightly larger dipole moment than the (1E)-isomer, will interact more strongly with a polar stationary phase (e.g., one containing cyanopropyl groups) and thus typically exhibit a longer retention time. Non-polar columns, which separate primarily by boiling point, may be less effective at resolving these geometric isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for both analytical and preparative-scale separation. google.com

Normal-Phase HPLC: Using a polar stationary phase like silica (B1680970) gel with non-polar mobile phases (e.g., hexane/ethyl acetate (B1210297) mixtures) can effectively separate the E/Z isomers based on differences in their polarity.

Reversed-Phase HPLC: While standard C18 columns may struggle to resolve geometric isomers with similar hydrophobicity, specialized columns can provide the necessary selectivity. mtc-usa.com Phenyl-based or pentafluorophenyl (PFP) columns can offer different selectivity through π-π interactions with the diene system, potentially resolving the isomers. researchgate.netchromforum.org

Spectroscopic Techniques for Isomer Differentiation (e.g., (1E)- vs (1Z)-1-chlorohexa-1,5-diene)

While NMR is definitive, other spectroscopic methods can provide rapid and valuable information for differentiating between the (1E)- and (1Z)-isomers of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for distinguishing between cis and trans configurations of a double bond. umich.edu The key diagnostic absorptions are the out-of-plane C-H bending vibrations.

The (1E)-isomer (trans) is expected to show a strong and characteristic absorption band in the range of 960-970 cm⁻¹ . The absence of this band is strong evidence that the E-isomer is not present.

The (1Z)-isomer (cis) will exhibit a strong absorption band in the region of 675-730 cm⁻¹ .

Other expected IR frequencies include C=C stretching vibrations around 1640-1670 cm⁻¹, vinylic =C-H stretching above 3000 cm⁻¹, and the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region.

Table 4: Key Diagnostic IR Frequencies for Isomer Differentiation

| Vibrational Mode | Expected Frequency for (1E)-isomer (cm⁻¹) | Expected Frequency for (1Z)-isomer (cm⁻¹) |

| Vinylic C-H Out-of-Plane Bend | 960 - 970 (Strong) | 675 - 730 (Strong) |

| C=C Stretch | ~1665 | ~1655 |

| =C-H Stretch | >3000 | >3000 |

| C-Cl Stretch | ~700 - 800 | ~700 - 800 |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1-Chlorohexa-1,5-diene, and how can purity be ensured?

- Methodology : Use halogenation of 1,5-hexadiene with HCl in the presence of radical initiators (e.g., peroxides) under controlled temperatures (0–25°C). Purify via fractional distillation and confirm purity using gas chromatography (GC) coupled with mass spectrometry (MS) .

- Characterization : Include H and C NMR to verify regioselectivity and absence of isomers. Report boiling point (BP) and refractive index for reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign olefinic proton signals (δ 5.2–5.8 ppm) and chlorine-induced deshielding in C spectra.

- IR : Confirm C-Cl stretch (~550–650 cm) and C=C absorption (~1640 cm).

- MS : Identify molecular ion peaks (m/z 118 for M) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use NIOSH-approved respirators (P95) in poorly ventilated areas .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent polymerization or decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and orbital interactions. Analyze HOMO-LUMO gaps to predict regioselectivity .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictions in reported reaction yields of this compound derivatives be resolved?

- Root Cause Analysis :

- Solution : Optimize conditions using a factorial design (e.g., 2 matrix) to isolate critical factors .

Design an experiment to optimize the catalytic hydrofunctionalization of this compound.

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.